molecular formula C16H10N2 B5456375 (4-biphenylylmethylene)malononitrile

(4-biphenylylmethylene)malononitrile

Cat. No.: B5456375
M. Wt: 230.26 g/mol
InChI Key: MGZBXPYAOHDAGU-UHFFFAOYSA-N
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Description

“(4-biphenylylmethylene)malononitrile” is a compound that is related to malononitrile . Malononitrile is an organic compound nitrile with the formula CH2(CN)2. It is a colorless or white solid, although aged samples appear yellow or even brown. It is a widely used building block in organic synthesis .


Synthesis Analysis

The synthesis of malononitrile-related compounds has been reported in various studies . For instance, malononitrile can be prepared by dehydration of cyanoacetamide . In another study, two sets of compounds incorporating malononitrile structures were synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” is related to that of malononitrile . The molecular formula of malononitrile is CH2(CN)2 .


Chemical Reactions Analysis

Malononitrile is involved in various chemical reactions. For example, it can be used in the Knoevenagel condensation, and it is a suitable starting material for the Gewald reaction . In another study, a reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Safety and Hazards

Malononitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “(4-biphenylylmethylene)malononitrile” are not mentioned in the search results, there are ongoing research efforts in the field of malononitrile and its derivatives .

Properties

IUPAC Name

2-[(4-phenylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-14(12-18)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZBXPYAOHDAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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